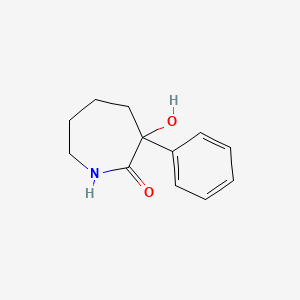

3-Hydroxy-3-phenylazepan-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-3-phenylazepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-12(15,8-4-5-9-13-11)10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIAAOQWPUUHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Hydroxy 3 Phenylazepan 2 One and Its Analogues

Stereoselective and Enantioselective Approaches in Azepan-2-one (B1668282) Synthesis

Achieving stereochemical control is a central theme in modern organic synthesis, particularly for compounds with multiple stereocenters. The development of stereoselective and enantioselective methods for constructing the azepan-2-one core is crucial for isolating specific, biologically active stereoisomers.

Recent years have seen a surge in the use of organocatalysis and transition metal catalysis to achieve high levels of enantioselectivity in the synthesis of heterocyclic compounds. scienceopen.comacs.org

Organocatalysis:

Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis. scienceopen.com A notable strategy for the enantioselective synthesis of azepane derivatives involves a domino reaction sequence. For instance, an organocatalyzed domino synthesis of azepane moieties has been reported, utilizing a temporary-bridge strategy. rsc.org This approach involves the annulation of α-ketoamides with enals, creating multiple stereocenters with high stereoselectivity. rsc.org The resulting oxygen-bridged azepanes can then be transformed into various functionalized azepanone derivatives. rsc.org Another powerful organocatalytic method is the intramolecular aza-Michael reaction, which has been successfully employed for the enantioselective formation of five- and six-membered heterocycles and holds potential for the synthesis of chiral azepanones. acs.orgacs.org

Key Features of Organocatalytic Approaches:

| Catalyst Type | Reaction | Key Advantages | Potential for 3-Hydroxy-3-phenylazepan-2-one |

|---|---|---|---|

| Chiral Amines (e.g., Prolinol derivatives) | Domino Reactions, Michael Additions | Metal-free, environmentally benign, high enantioselectivity. rsc.orgscienceopen.com | Could be used to set the stereocenter at C3 via an asymmetric addition to a suitable precursor. |

| Chiral Phosphoric Acids | Intramolecular Mannich Reactions, Desymmetrization | Bifunctional catalysis, high enantioselectivity for various heterocycles. rsc.orgresearchgate.net | Applicable for the cyclization step in the formation of the azepan-2-one ring with asymmetric induction. |

| Thiourea and Squaramide Catalysts | Aza-Michael/Michael Cyclization Cascades | Activation through hydrogen bonding, excellent yields and stereoselectivities. acs.org | A potential route to spiro-oxindole piperidin-2-ones that could be adapted for azepanone systems. |

Metal-Mediated Pathways:

Transition metal catalysis provides a versatile toolkit for the synthesis of complex cyclic systems. Gold-catalyzed reactions, for example, have been shown to be efficient in forming azepan-4-ones with high regioselectivity through a [5+2] annulation process. Rhodium-catalyzed asymmetric hydrogenation has been utilized in the synthesis of aminobenzazepinones, demonstrating the power of metal catalysis in achieving high optical purity. researchgate.net Palladium-catalyzed reactions, such as the Heck reaction, have also been employed in tandem sequences to construct precursors for benzazepinones. researchgate.net

Examples of Metal-Mediated Reactions for Azepanone Scaffolds:

| Metal Catalyst | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| Gold | [5+2] Annulation | Readily available precursors | Azepan-4-ones | |

| Rhodium(II) | Asymmetric Hydrogenation | Aryl bromides (after Heck reaction) | Aminobenzazepinones | researchgate.net |

| Palladium | Tandem Heck Reaction | Aryl bromides | Precursors for aminobenzazepinones | researchgate.net |

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another, driven by a chiral element in the substrate, reagent, or catalyst. wikipedia.org This principle is fundamental to stereoselective synthesis.

In the context of this compound, asymmetric induction can be achieved through several strategies:

Substrate Control: A chiral center already present in the starting material can direct the stereochemical outcome of subsequent reactions. wikipedia.org For instance, starting with an enantiomerically pure amino acid derivative could influence the stereochemistry of the cyclization to form the azepan-2-one ring.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to guide a diastereoselective reaction. wikipedia.org Evans' chiral oxazolidinone auxiliaries, for example, are widely used in asymmetric aldol (B89426) reactions to create hydroxyl- and amino-substituted carbon chains with high stereoselectivity, which could then be cyclized. nih.gov

Reagent Control: The use of a chiral reagent, such as a chiral reducing agent, can lead to the formation of a specific stereoisomer.

Catalyst Control: As discussed in the previous section, chiral catalysts (both organocatalysts and metal complexes) can create a chiral environment around the reaction center, leading to the preferential formation of one enantiomer. wikipedia.org

A notable example of asymmetric induction is the synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid using Evans chemistry, where an aldol reaction with a chiral oxazolidinone auxiliary sets the stereocenter. nih.gov A similar strategy could be envisioned for the synthesis of the 3-hydroxy-3-phenyl fragment of the target molecule.

Ring Expansion and Cyclization Strategies for Azepanone Scaffolds

The formation of seven-membered rings like the azepanone scaffold often relies on ring expansion from more readily accessible five- or six-membered precursors or direct cyclization methods. rsc.org

Ring Expansion:

Ring expansion strategies can be a powerful tool for accessing azepane derivatives with high stereoselectivity and regioselectivity. rsc.org For example, diastereomerically pure azepane derivatives have been prepared from piperidine (B6355638) precursors in excellent yield. rsc.org The Beckmann rearrangement of oximes derived from cyclohexanones is a classic method for forming caprolactams (azepan-2-ones). acs.org More recent methods include the dearomative ring expansion of nitroarenes mediated by blue light to form a seven-membered ring system. nih.gov

Cyclization Strategies:

Direct cyclization methods have gained prominence due to their efficiency. Silyl-aza-Prins cyclization of allylsilyl amines is one such advanced method for creating seven-membered nitrogen heterocycles. Gold-catalyzed reactions can also facilitate efficient cyclization to form azepanones. Another innovative approach is the use of a temporary bridge in an organocatalyzed domino synthesis to overcome the entropic barrier of forming a seven-membered ring. rsc.org

Multi-Component and One-Pot Synthetic Procedures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. mdpi.comorganic-chemistry.org This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption. nih.govacs.org

While a specific MCR for this compound is not prominently reported, related structures have been synthesized using these methods. For instance, an Ugi four-center, three-component reaction has been used to create N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives. acs.org A one-pot synthesis of 2,7-diaryl- rsc.org-diazepan-5-ones from 2,6-diaryl-piperidin-4-ones has also been developed, showcasing a convenient route to related seven-membered rings. tandfonline.com

The development of a multi-component reaction for this compound would likely involve the strategic combination of a phenyl-containing component, a nitrogen source, and a fragment that can form the seven-membered ring, potentially through a domino sequence of reactions.

Green Chemistry Principles and Sustainable Synthesis of Lactam Systems

The twelve principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. nih.govmdpi.com These principles are increasingly important in the synthesis of pharmaceuticals and other fine chemicals.

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. nih.govacs.org

Atom Economy: Synthetic methods should aim to incorporate the maximum amount of all materials used in the process into the final product. nih.gov MCRs are particularly advantageous in this regard.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. nih.govnih.gov Both organocatalysts and metal catalysts are key to the sustainable synthesis of lactams.

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. nih.gov Water is an ideal green solvent, and reactions in water or solvent-free conditions are highly desirable. acs.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

The synthesis of lactams, including azepan-2-ones, can be made more sustainable by employing biocatalysis, using enzymes to perform reactions with high selectivity under mild conditions. mdpi.com Additionally, the use of renewable feedstocks and designing biodegradable products are important considerations for the long-term sustainability of chemical manufacturing. nih.govd-nb.info

Mechanistic Investigations of 3 Hydroxy 3 Phenylazepan 2 One Chemical Reactivity

Electrophilic and Nucleophilic Pathways of the Hydroxyl and Lactam Moieties

The 3-Hydroxy-3-phenylazepan-2-one scaffold possesses both nucleophilic and electrophilic centers, allowing it to act as a versatile building block in organic synthesis. rsc.org The hydroxyl group and the lactam moiety are the primary sites for these interactions.

The hydroxyl group primarily acts as a nucleophile, with the lone pairs on the oxygen atom available to attack electrophilic species. This can lead to the formation of ethers or esters. Conversely, protonation of the hydroxyl group under acidic conditions transforms it into a good leaving group (H₂O), facilitating dehydration or substitution reactions. Deprotonation under basic conditions yields a more potent nucleophile, the corresponding alkoxide.

The lactam moiety exhibits dual reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the addition of organometallic reagents or the formation of tetrahedral intermediates that may subsequently undergo ring-opening. The carbonyl oxygen, with its lone pairs, is a nucleophilic center and a hydrogen bond acceptor. The lactam nitrogen's nucleophilicity is significantly attenuated due to the delocalization of its lone pair into the adjacent carbonyl group (amide resonance). However, it can still participate in reactions after deprotonation with a strong base.

The interplay of these functionalities is evident in reactions where one part of the molecule influences the other. For instance, the hydroxyl group can act as an intramolecular nucleophile, potentially interacting with the electrophilic carbonyl carbon under certain conditions. The reactivity of such systems often involves a delicate balance between intra- and intermolecular pathways.

Table 1: Predicted Nucleophilic and Electrophilic Reactions This table is based on the general reactivity of hydroxyl and lactam functional groups, as specific examples for this compound are not extensively documented.

| Reaction Site | Role of Compound | Potential Reagent(s) | Expected Product Type | Reaction Type |

|---|---|---|---|---|

| Hydroxyl Group (Oxygen) | Nucleophile | Alkyl Halides (R-X), Acyl Chlorides (RCOCl) | Ether, Ester | Nucleophilic Substitution |

| Lactam Carbonyl (Carbon) | Electrophile | Grignard Reagents (RMgX), Organolithiums (RLi), Hydrides (LiAlH₄) | Ring-opened amino alcohol, 3-Hydroxy-3-phenylazepane | Nucleophilic Acyl Addition/Substitution |

| Hydroxyl Group (as -OH₂⁺) | Leaving Group | Strong Acid (e.g., H₂SO₄) | Unsaturated Azepenone | Elimination (Dehydration) |

| Lactam N-H | Nucleophile (after deprotonation) | Strong Base (e.g., NaH) then Electrophile (e.g., CH₃I) | N-Alkylated Lactam | Nucleophilic Substitution |

Rearrangement Reactions and Fragmentations of the Azepan-2-one (B1668282) Ring

The azepan-2-one ring system, particularly with the 3-hydroxy-3-phenyl substitution pattern, is predisposed to various rearrangement and fragmentation reactions. These transformations are often triggered under acidic or basic conditions and can lead to profound structural changes, such as ring expansion, ring contraction, or fragmentation into smaller molecules.

One of the most pertinent potential rearrangements is a Beckmann-type rearrangement . While the classical Beckmann rearrangement involves the transformation of an oxime to an amide, analogous rearrangements can occur in lactam systems under specific conditions, often leading to changes in ring size or structure. libretexts.org

Another significant pathway involves the formation of an aziridinium (B1262131) ion intermediate, which can lead to ring expansion. For example, related systems like prolinols can undergo ring expansion to form 3-hydroxypiperidines. whiterose.ac.ukresearchgate.net In the case of this compound, a similar mechanism could be envisioned, potentially initiated by the activation of the hydroxyl group, leading to the formation of a bicyclic aziridinium-like intermediate that subsequently opens to a different ring system.

Fragmentation reactions are also plausible, especially when a stable carbocation can be formed. libretexts.org Protonation of the hydroxyl group and its subsequent departure as water would generate a tertiary carbocation at the C3 position. This cation is significantly stabilized by the adjacent phenyl group through resonance. This intermediate could then trigger fragmentation of the azepan-2-one ring. In a related system, the rearrangement of 3-hydroxyoxindoles into benzoxazinones proceeds through an oxidative fragmentation followed by a skeletal rearrangement. nih.gov

Table 2: Potential Rearrangement and Fragmentation Pathways

| Reaction Type | Key Intermediate | Driving Force | Potential Product(s) | Reference Analogy |

|---|---|---|---|---|

| Ring Expansion/Contraction | Aziridinium Ion | Strain release, formation of stable product | Substituted Piperidines or larger rings | Ring expansion of prolinols whiterose.ac.ukresearchgate.net |

| Skeletal Rearrangement | Peroxyoxindole (oxidative) | Formation of stable isocyanate | Benzoxazinone-like structures | Rearrangement of 3-hydroxyoxindoles nih.gov |

| Fragmentation | C3 Carbocation (stabilized by phenyl group) | Formation of a stable carbocation | Acyclic fragments, smaller rings | Beckmann fragmentation libretexts.org |

| Aza-Wittig Type | Iminophosphorane (from an azide (B81097) precursor) | Formation of a strong P=O bond | Heterocyclic systems (e.g., oxazoles) | Reactions of α-azido ketones mdpi.com |

Oxidative and Reductive Transformations

The functional groups within this compound allow for a range of oxidative and reductive transformations, enabling access to different oxidation states and further functionalization.

Oxidative Transformations: The most direct oxidation would involve the conversion of the tertiary alcohol at C3. While tertiary alcohols are generally resistant to oxidation under standard conditions that cleave a C-H bond, oxidative cleavage of the C-C bond is possible with strong oxidants. A more likely oxidation target is the lactam ring itself. Iron-catalyzed methods have been shown to achieve C-H functionalization in cyclic amines like N-phenylazepane, suggesting that oxidation at positions distal to the main functional groups could be possible under specific catalytic conditions. nih.gov If the hydroxyl group were secondary, standard reagents like Dess-Martin periodinane would convert it to a ketone. whiterose.ac.uk

Reductive Transformations: Reduction of this compound can target either the lactam carbonyl or the hydroxyl group.

Lactam Reduction: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide functionality of the lactam completely to an amine. This transformation would yield 3-hydroxy-3-phenylazepane, preserving the hydroxyl group.

Hydroxyl Group Reduction: The tertiary hydroxyl group can be challenging to reduce directly. A two-step process involving dehydration to an alkene followed by catalytic hydrogenation would be a more plausible route to remove the hydroxyl functionality.

The synthesis of related compounds like 3-hydroxypipecolic acid often involves reductive cyclization or reductive amination steps, highlighting the importance of reduction methods in the chemistry of such heterocyclic systems. researchgate.netgoogle.com

Table 3: Summary of Oxidative and Reductive Reactions

| Transformation | Target Moiety | Typical Reagent(s) | Product |

|---|---|---|---|

| Oxidation | C-H bonds on the ring | Fe-catalysts, peroxides | C-H functionalized azepanones |

| Reduction | Lactam Carbonyl | LiAlH₄, NaBH₄/Lewis Acid | 3-Hydroxy-3-phenylazepane |

| Reduction (Removal) | Hydroxyl Group | 1. Acid (dehydration) 2. H₂/Pd-C | 3-Phenylazepan-2-one |

Influence of Solvent and Stereochemical Factors on Reaction Mechanisms

The stereocenter at C3 imparts chirality to the molecule, meaning that stereochemical considerations are paramount in its reactions. Furthermore, the choice of solvent can profoundly influence reaction rates, regioselectivity, and stereoselectivity.

Stereochemical Factors: The existing stereocenter at C3 will direct the approach of incoming reagents. This diastereoselective control is crucial in reactions involving either the lactam ring or the hydroxyl group. For instance, in the reduction of the lactam carbonyl, the hydride can approach from the same face as the hydroxyl group (syn-addition) or the opposite face (anti-addition), leading to two different diastereomeric products. The relative stereochemistry can often be predicted based on steric hindrance and potential chelation effects involving the hydroxyl group and the incoming reagent. Ring expansion reactions via aziridinium ions are also known to be highly stereoselective, with the stereochemistry of the starting alcohol dictating the stereochemistry of the final product. whiterose.ac.uk

Influence of Solvent: Solvents can influence reaction mechanisms in several ways:

Solvation of Intermediates: Polar aprotic solvents (e.g., acetonitrile (B52724), DMF) can stabilize charged intermediates, such as the carbocation formed during a potential fragmentation reaction. researchgate.net

Stereochemical Control: The choice of solvent can alter the energy of competing diastereomeric transition states. In the alkylation of related lactams, solvents like 2-MeTHF have been shown to provide superior stereoselectivity compared to other ethers like THF or Et₂O. mdpi.com

Reactivity and Rate: The kinetics of a reaction can be highly dependent on the solvent. A study on the rearrangement of a related 3-hydroxy-dione system in acetonitrile showed a clear kinetic dependence on the solvent and temperature. researchgate.net Non-anhydrous solvents can also participate in reactions, for example, by acting as a nucleophile. nih.gov

The combination of these factors means that the outcome of a reaction involving this compound can be finely tuned by the careful selection of reaction conditions, particularly the solvent and the stereochemistry of the starting material.

Derivatization Strategies for Enhanced Research Applications of 3 Hydroxy 3 Phenylazepan 2 One

Chemical Modification for Spectroscopic and Chromatographic Analysis

The analysis of 3-Hydroxy-3-phenylazepan-2-one, particularly in complex matrices, would necessitate derivatization to improve its volatility for gas chromatography (GC) or to enhance its detection in liquid chromatography (HPLC).

The tertiary hydroxyl group is the primary target for derivatization. Silylation is a common and effective method to increase the volatility and thermal stability of compounds containing hydroxyl groups, making them amenable to GC-Mass Spectrometry (GC-MS) analysis. whiterose.ac.ukrsc.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether, respectively. rsc.org This modification reduces the polarity of the molecule, preventing thermal decomposition in the GC inlet and improving peak shape. ontosight.ai

For HPLC analysis, especially when using UV-Vis or fluorescence detection, derivatization can be employed to attach a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity. researchgate.netlipidmaps.org While this compound possesses a phenyl group that absorbs in the UV region, its molar absorptivity may be insufficient for trace-level quantification. Derivatization of the hydroxyl group with reagents containing highly conjugated aromatic systems or fluorescent tags would be a viable strategy.

Furthermore, since this compound is a chiral molecule, its enantiomers would co-elute on standard achiral chromatographic columns. To resolve the enantiomers, derivatization with a chiral derivatizing agent (CDA) would be necessary. hmdb.ca Reagents like Mosher's acid chloride or (1R)-(-)-menthyl chloroformate react with the hydroxyl group to form diastereomeric esters. nih.gov These diastereomers have different physical properties and can be separated and quantified using standard achiral GC or HPLC methods, allowing for the determination of enantiomeric excess. hmdb.canih.gov

Table 1: Potential Derivatization Agents for Spectroscopic and Chromatographic Analysis

| Derivatization Agent | Target Functional Group | Analytical Technique | Purpose |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Tertiary Alcohol | GC-MS | Increase volatility and thermal stability |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Tertiary Alcohol | GC-MS | Increase volatility and stability; forms more stable derivatives than BSTFA |

| (1R)-(-)-Menthyl chloroformate | Tertiary Alcohol | GC or HPLC | Chiral resolution (formation of diastereomers) |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Tertiary Alcohol | NMR, HPLC | Chiral resolution and determination of absolute configuration |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | Tertiary Alcohol | HPLC-Fluorescence | Enhance detection sensitivity by adding a fluorophore |

Isotopic Labeling for Mechanistic and Tracing Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds in biological systems. Current time information in Bangalore, IN. For this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) could be incorporated.

Deuterium labeling is often used to study kinetic isotope effects and metabolic pathways. Current time information in Bangalore, IN.nih.gov For this compound, deuterium atoms could be introduced at various positions. For instance, replacing the hydrogen atoms on the phenyl ring or specific non-labile C-H bonds on the azepane ring with deuterium can help identify metabolites by mass spectrometry, as the labeled compound and its metabolites will exhibit a characteristic mass shift. sigmaaldrich.com The synthesis of a deuterated standard is crucial for quantitative bioanalytical studies using LC-MS.

Carbon-13 labeling provides a powerful method for tracing the carbon skeleton of a molecule through metabolic pathways or for mechanistic studies using ¹³C-NMR spectroscopy. genome.jp The synthesis of ¹³C-labeled this compound could be achieved by using a ¹³C-labeled precursor, such as a labeled phenyl-containing starting material or a labeled building block for the azepane ring. This would allow researchers to track the integrity and transformation of the core structure in biological systems.

Table 2: Potential Isotopically Labeled Analogs and Their Research Applications

| Labeled Analog | Isotope | Potential Research Application | Detection Method |

| [D₅]-phenyl-3-Hydroxy-3-phenylazepan-2-one | Deuterium (²H) | Metabolite identification; internal standard for quantitative mass spectrometry | Mass Spectrometry |

| [¹³C₆]-phenyl-3-Hydroxy-3-phenylazepan-2-one | Carbon-13 (¹³C) | Metabolic pathway tracing; mechanistic studies | Mass Spectrometry, NMR Spectroscopy |

| [¹⁵N]-3-Hydroxy-3-phenylazepan-2-one | Nitrogen-15 (¹⁵N) | Studies of lactam ring metabolism and stability | Mass Spectrometry, NMR Spectroscopy |

Derivatization for Probe Development in Chemical Biology Research

To investigate the biological targets and mechanism of action of this compound, it can be derivatized into chemical probes. This typically involves attaching a reporter tag, such as a fluorescent dye or an affinity label like biotin (B1667282), to the molecule.

A fluorescent probe could be created by conjugating a fluorophore (e.g., a BODIPY or rhodamine derivative) to the parent compound. This requires a synthetic handle on the molecule that allows for the attachment of the dye without significantly altering the compound's biological activity. The hydroxyl group or a less critical position on the azepane ring could potentially serve as an attachment point. Such probes would enable visualization of the compound's subcellular localization and interaction with its targets in living cells using fluorescence microscopy.

For target identification, a common strategy is to use affinity-based probes, most notably through biotinylation. A biotin molecule would be attached to this compound via a flexible linker. The resulting biotinylated probe retains its ability to bind to its cellular target(s). After incubation with a cell lysate or live cells, the probe-target complex can be captured using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, revealing the potential protein targets of the original compound. The design of such probes requires careful consideration of the attachment point and linker length to ensure that the biological activity of the parent compound is preserved.

Computational and Theoretical Elucidation of 3 Hydroxy 3 Phenylazepan 2 One Structure and Reactivity

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide detailed insights into molecular geometries, energies, and reactivity, offering a theoretical complement to experimental findings.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Hydroxy-3-phenylazepan-2-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find its optimized geometry. This process ensures that all calculated properties are for the most energetically favorable structure.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Properties such as bond lengths, bond angles, and dihedral angles are determined and can be compared with experimental data if available. The electronic properties, including the dipole moment and the distribution of atomic charges (e.g., Mulliken charges or Natural Bond Orbital (NBO) charges), provide insights into the molecule's polarity and the nature of its chemical bonds. NBO analysis, in particular, can reveal hyperconjugative interactions that contribute to molecular stability.

**

Molecular Dynamics Simulations and Ligand-Protein Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict and analyze the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein. These methods provide a dynamic view of the binding process, revealing key interactions that stabilize the ligand-protein complex.

Detailed Research Findings:

Computational studies on derivatives containing the azepan-2-one (B1668282) core have demonstrated its capability to form significant interactions within protein binding sites. For instance, in a study targeting the hepatitis C virus (HCV) NS3/4A protease, a dual inhibitor was identified where the azepan-2-one moiety played a crucial role. mdpi.com Molecular docking simulations revealed that the oxygen atom of the azepan-2-one ring formed a key interaction with the amino acid residue His 528 located in the helicase binding site of the enzyme. mdpi.com This interaction was part of a broader network of bonds, including hydrogen bonds and pi-hydrogen interactions with other parts of the compound, contributing to a strong binding affinity. mdpi.com

Such studies underscore the importance of the azepan-2-one scaffold in establishing specific contacts with protein residues. The hydroxyl and phenyl groups of this compound would further influence these interactions through potential hydrogen bonding and pi-stacking, respectively, making it a candidate for forming stable complexes with various biological targets. The specific interactions would, of course, be dependent on the topology and amino acid composition of the target protein's binding pocket.

| Compound Moiety | Interacting Protein | Interacting Residue | Interaction Type | Source |

|---|---|---|---|---|

| Azepan-2-one | HCV NS3/4A Protease (Helicase site) | His 528 | Interaction with oxygen of the azepan-2-one ring | mdpi.com |

Machine Learning Applications in Computational Chemistry for Azepan-2-one Research

Machine learning (ML) has become an integral part of computational chemistry, accelerating the discovery and optimization of new therapeutic agents. nih.gov In the context of azepan-2-one research, ML models are employed for various tasks, from predicting biological activity to optimizing drug-like properties. These models are trained on large datasets of chemical structures and their associated experimental data to learn complex structure-activity relationships (SAR).

Detailed Research Findings:

The azepan-2-one scaffold is featured in compounds investigated in diverse therapeutic areas where machine learning is applied. For example, Bayesian machine learning models have been constructed using literature data on anti-tuberculosis compounds, which include derivatives containing an azepan-2-one moiety, to predict activity against Mycobacterium tuberculosis. researchgate.net These models help in screening large virtual libraries to identify new potential hits.

More recently, research into 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives as selective cannabinoid type 2 (CB2) receptor agonists has utilized computational methods. acs.org While the specific use of machine learning in this study was not detailed for the azepan-2-one derivatives themselves, the broader field of G-protein-coupled receptor (GPCR) ligand discovery, to which CB2 belongs, heavily relies on ML. acs.org Machine learning techniques, often combined with methods like MM/PBSA (Molecular Mechanics/Poisson–Boltzmann Surface Area), are used to refine the prediction of protein-ligand binding free energies, outperforming the direct calculations alone. acs.org These approaches are critical for understanding and designing ligands with high selectivity for their intended targets. acs.org

The application of these computational strategies to the broader class of azepan-2-ones indicates a clear path for future research on this compound. By building QSAR and machine learning models, researchers could predict its potential biological activities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guide the synthesis of more potent and selective derivatives.

| Research Area | Compound Class Mentioned | Machine Learning Application | Objective | Source |

|---|---|---|---|---|

| Anti-Tuberculosis Drug Discovery | Azepan-2-one moiety of capuramycin | Bayesian Models | Predicting activity against M. tuberculosis | researchgate.net |

| Cannabinoid Receptor Ligand Design | 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives | General ML for GPCRs, Binding Free Energy Prediction | Enhancing prediction of protein-ligand binding and achieving subtype selectivity | acs.org |

Structure Activity Relationship Sar and Privileged Scaffold Investigations of 3 Hydroxy 3 Phenylazepan 2 One Derivatives

Systematic Modification of the Azepan-2-one (B1668282) Scaffold and its Substituents

Systematic modification of the azepan-2-one scaffold is a fundamental strategy in medicinal chemistry to probe the SAR of this class of compounds. This involves altering the substituents at various positions of the azepan-2-one ring and the phenyl group to understand their influence on biological activity.

A study on pyrimidine-4-carboxamide (B1289416) derivatives highlighted the impact of such modifications. acs.org Researchers performed a systematic synthesis of analogues with variations at three different substituent positions (R₁, R₂, and R₃) to optimize potency and lipophilicity. acs.org Conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency. acs.org Furthermore, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity by 10-fold. acs.org This systematic approach led to the identification of a nanomolar potent inhibitor with drug-like properties. acs.org

In another example, a series of new derivatives of the marine-derived compound bostrycin (B1667468) were synthesized to investigate their cytotoxic activities. mdpi.com Modifications were made at positions 2, 3, 6, and 7 of the core tetrahydroanthraquinone (B8792033) structure. mdpi.com The study found that certain amino and alkylthio substitutions at the C-6 and C-7 positions resulted in compounds with cytotoxic activity comparable to the positive control, epirubicin. mdpi.com

The synthesis of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as cannabinoid type 2 (CB2) receptor agonists also demonstrates the importance of systematic SAR investigations. researchgate.net These studies led to the identification of a highly potent and selective compound, showcasing the potential of the azepan-2-one scaffold in developing targeted therapies. researchgate.net

The following table summarizes the effects of systematic modifications on the activity of azepan-2-one derivatives based on a study of pyrimidine-4-carboxamides. acs.orgnih.gov

| Compound ID | R₁ Substituent | R₂ Substituent | R₃ Substituent | pIC₅₀ |

| 2 | Cyclopropylmethyl | N-methylphenethylamine | Morpholine | 5.80 |

| 1 | Cyclopropylmethyl | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 |

| 55 | Isopropyl | N-methylphenethylamine | Morpholine | 6.10 |

| 62 | Cyclopropylmethyl | 3-phenylpiperidine | Morpholine | 6.40 |

| 63 | Cyclopropylmethyl | 2-benzylpyrrolidine | Morpholine | 6.40 |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes with similar biological activities but different core structures. dtic.milnih.gov These approaches can lead to compounds with improved properties, such as enhanced potency, better selectivity, and more favorable pharmacokinetic profiles. dtic.milresearchgate.net The fundamental principle is to replace a central scaffold with a bioisosteric core, which can range from simple heterocycle replacements to more significant topological changes. researchgate.netunipa.it

For instance, in the development of inhibitors, a scaffold hopping approach was used to replace a methylpyrazole core with various five- and six-membered rings, including thiazoles, pyrroles, and pyrazines. nih.gov This strategy aimed to discover novel antagonists with improved physicochemical and pharmacokinetic properties. nih.gov Similarly, a study on aurone (B1235358) derivatives demonstrated that scaffold-hopping to diaza heterocycles could be a viable strategy to optimize biological activity. unipa.it

In the context of azepan-2-one derivatives, a study on evodiamine-inspired scaffolds explored the expansion of a piperidine (B6355638) ring to a seven-membered azepan-2-one ring. acs.org Interestingly, when the C-ring of an evodiamine (B1670323) analogue was enlarged to a seven-membered ring, the resulting methoxyl derivative was inactive. acs.org However, further modification by replacing the indole (B1671886) substructure with a benzofuran (B130515) led to a significant increase in antitumor activity. acs.org This suggests that the biological mechanism might change after scaffold morphing. acs.org

The table below illustrates the impact of scaffold hopping on the antitumor activity of evodiamine-inspired compounds. acs.org

| Compound ID | Scaffold Modification | Key Substituents | Antitumor Activity (IC₅₀ range) |

| 46 | C-ring enlarged to seven-membered ring | Methoxyl group | Inactive |

| 47 | C-ring enlarged to seven-membered ring | Hydroxyl group | 32.4 µM–69.2 µM |

| 54a | C-ring enlarged; Indole replaced by benzofuran | Methoxyl group | 5.3 µM to 28.4 µM |

| 54b | C-ring enlarged; Indole replaced by benzofuran | Hydroxyl group | Inactive |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. wikipedia.orgconicet.gov.ar

The development of a QSAR model involves several key steps: the selection of a dataset of compounds with known activities, the calculation of molecular descriptors that encode the physicochemical properties of the molecules, the use of statistical methods to build the model, and rigorous validation to assess its predictive power. mdpi.com A robust QSAR model should have a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q² or r²(CV)), which indicate a good fit and strong internal predictive ability, respectively. mdpi.com External validation, using an independent test set of compounds, is also crucial to evaluate the model's ability to predict the activity of new chemicals. conicet.gov.ar

For example, a QSAR model was developed for predicting the photosensitizer activity of a series of compounds, achieving an r² of 0.87 and an r²(CV) of 0.71, indicating good correlative and predictive ability. mdpi.com In another study, a random forest-based QSAR model was successfully used to predict the severity of drug-induced rhabdomyolysis. nih.gov

While specific QSAR studies on 3-hydroxy-3-phenylazepan-2-one were not found, the principles of QSAR are broadly applicable. For a series of azepan-2-one derivatives, a 3D-QSAR approach could be particularly useful. wikipedia.org This method considers the three-dimensional structures of the molecules and how they interact with a biological target, providing insights into the spatial arrangement of substituents that are favorable for activity. conicet.gov.ar

Ligand Efficiency and Fragment-Based Design Concepts

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. mdpi.comresearchgate.net This method starts with the screening of small, low-molecular-weight compounds, or "fragments," which typically bind to the target protein with low affinity. mdpi.com The key principle is that these fragments can be grown, linked, or combined to generate more potent, lead-like molecules. nih.gov

A critical metric in FBDD is ligand efficiency (LE), which relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). A high LE indicates that a molecule achieves potent binding with a relatively small number of atoms, making it an efficient binder. The analysis of ligand efficiencies during the optimization process is crucial for guiding the rational design of more potent compounds. mdpi.com

For instance, a fragment-based screening campaign against YTHDF2 identified several ligands with favorable ligand efficiencies of about 0.3–0.4 kcal/mol per non-hydrogen atom. chemrxiv.org The optimization of a ligand-efficient fragment led to a series of YTHDF2 ligands with low-micromolar affinity. chemrxiv.org

In the context of this compound, a fragment-based approach could involve identifying small fragments that bind to different subpockets of a target protein. These fragments could then be linked or grown to incorporate the azepan-2-one scaffold, leading to the development of highly potent and efficient inhibitors. A machine learning framework called FRAME (Fragment-Based Molecular Expansion) has been developed to facilitate this process by determining where to attach fragments, selecting the appropriate fragments, and predicting their geometry. nih.govacs.org This approach was successfully used to design inhibitors of protein kinase A by extending a minimal starting molecule with a protonated piperidine ring, which mimicked the essential azepane ring in a known reference ligand. nih.govacs.org

Mechanistic Studies of 3 Hydroxy 3 Phenylazepan 2 One Interactions with Biological Targets

Enzyme Inhibition Mechanisms and Binding Site Characterization

No specific studies detailing the enzyme inhibition mechanisms or binding site characterization for 3-Hydroxy-3-phenylazepan-2-one were found. Research in this area would typically involve assays to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and biophysical techniques to identify the amino acid residues involved in binding. bgc.ac.inresearchgate.netkhanacademy.org However, such data for this compound is not available in the reviewed literature.

Receptor Binding Kinetics and Selectivity Profiling

Information regarding the receptor binding kinetics, such as association and dissociation rates (k-on and k-off), and the selectivity profile of this compound across various receptor types is not documented in the available scientific papers. Pharmacological profiling to determine binding affinities (Ki or Kd values) at different receptors is a standard practice for characterizing a compound's biological activity, but these studies have not been published for this specific molecule. universiteitleiden.nlnih.govibmc.msk.ru

Modulatory Effects on Cellular Pathways (excluding direct clinical outcomes)

There is no available research that describes the modulatory effects of this compound on specific cellular signaling pathways. Investigations into how a compound might alter pathways, for instance, the Hedgehog signaling pathway or those mediated by G-protein coupled receptors, have been conducted for other molecules but not for this compound. google.compurdue.edu

Advanced Analytical Techniques for Characterization and Quantification of 3 Hydroxy 3 Phenylazepan 2 One

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-Hydroxy-3-phenylazepan-2-one, providing an exact mass measurement that can be used to determine its elemental composition with high accuracy. Techniques such as Orbitrap-based HRMS allow for the differentiation of the target compound from other molecules with the same nominal mass. mdpi.com

Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule. mdpi.comresearchgate.net Understanding these pathways is essential for structural confirmation and for identifying the compound in complex mixtures. mdpi.comnih.gov The fragmentation of this compound is expected to be influenced by its key structural features: the lactam ring, the hydroxyl group, and the phenyl substituent.

Expected fragmentation pathways for protonated this compound would likely involve:

Loss of Water (H₂O): A common initial fragmentation step for molecules containing a hydroxyl group.

Ring Cleavage: Breakage of the seven-membered azepane ring at various points, particularly cleavage of the amide bond.

Loss of Carbon Monoxide (CO): Expulsion of the carbonyl group from the lactam ring.

Phenyl Group Fragmentation: Formation of characteristic ions such as the tropylium ion (m/z 91) or a phenyl cation (m/z 77), which is a common pathway for aromatic compounds. researchgate.net

A systematic analysis of these fragmentation patterns provides a structural fingerprint for the molecule. nih.govnih.gov

Table 1: Hypothetical HRMS Fragmentation Data for this compound

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 206.1176 | 188.1070 | H₂O | Dehydrated precursor |

| 206.1176 | 177.1121 | CO + H | Fragment from ring cleavage |

| 206.1176 | 105.0699 | C₅H₁₀NO | Benzoyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. core.ac.ukslideshare.netjchps.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and number of protons and carbon atoms in the molecule. slideshare.netnih.gov

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons of the phenyl ring, the diastereotopic methylene protons of the azepane ring, the methine proton (if present), and the exchangeable protons of the hydroxyl and amide groups.

¹³C NMR: The carbon spectrum would confirm the presence of the carbonyl carbon, the quaternary carbon bearing the hydroxyl and phenyl groups, the carbons of the phenyl ring, and the methylene carbons of the azepane ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~175-180 |

| Quaternary Carbon (C-OH) | - | ~70-80 |

| Phenyl Carbons | - | ~125-145 |

| Phenyl Protons | ~7.2-7.6 | - |

| Azepane CH₂ Protons | ~1.5-3.5 | ~25-50 |

| Amide N-H | ~7.5-8.5 | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining the compound's stereochemistry and conformation. nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton(s). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton, for instance, by connecting the phenyl ring protons to the quaternary carbon. core.ac.uk

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of bonding. columbia.edureddit.com They are vital for determining the relative stereochemistry of the molecule, such as the spatial relationship between the phenyl group and the protons on the azepane ring. huji.ac.ilresearchgate.net The strength of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance information. columbia.eduhuji.ac.il For a molecule of this size, ROESY is often preferred as the ROE is always positive, avoiding the issue of zero or negative NOEs that can occur for medium-sized molecules. columbia.edureddit.com

Solid-State NMR (SSNMR) is a powerful technique for characterizing this compound in its crystalline or amorphous solid forms. nih.gov It is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. SSNMR can distinguish between different polymorphs because the NMR parameters (such as chemical shifts) are highly sensitive to the local molecular environment and intermolecular interactions, including hydrogen bonding. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, providing information that is complementary to X-ray diffraction data. nih.govrsc.org

Chromatographic Separations (HPLC, UPLC, GC) for Purity and Isolation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for determining the purity of the compound. Due to its polarity, a reverse-phase (RP) HPLC or UPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water would be appropriate. sielc.com UPLC offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comresearchgate.net These methods, when coupled with a mass spectrometer (LC-MS), provide a powerful tool for identifying impurities. nih.gov

Gas Chromatography (GC): GC analysis may be possible for this compound, but it would likely require derivatization of the polar hydroxyl and amide groups to increase its volatility and thermal stability.

For the isolation of larger quantities of pure this compound for further biological or chemical studies, analytical HPLC methods can be scaled up to preparative chromatography. sielc.com This involves using larger columns and higher flow rates to separate gram-scale quantities of the compound from synthetic byproducts and impurities. The fractions are collected and analyzed to ensure the desired purity is achieved.

Table 3: Overview of Chromatographic Techniques

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| UPLC/HPLC | Purity assessment, quantification | C18, C8 (Reverse-Phase) | Acetonitrile/Water or Methanol/Water gradients |

| LC-MS | Impurity identification | C18, C8 (Reverse-Phase) | Formic acid or ammonium acetate buffered mobile phases |

| Preparative HPLC | Isolation and purification | C18, Silica | Acetonitrile/Water or Hexane/Ethyl Acetate |

| GC | Purity assessment (with derivatization) | Phenyl-methylpolysiloxane | Helium, Hydrogen |

X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional solid-state structure of a molecule. mdpi.commdpi.com If a suitable single crystal of this compound can be grown, this technique provides precise information on:

Molecular Connectivity: Confirms the atomic connections.

Absolute Stereochemistry: Determines the absolute configuration (R/S) of the chiral center at C3.

Conformation: Defines the exact conformation of the seven-membered azepane ring in the solid state.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles.

Intermolecular Interactions: Reveals how molecules are arranged in the crystal lattice, including details of hydrogen bonding involving the hydroxyl and amide groups. nih.govnih.gov

The resulting crystal structure provides definitive proof of the molecule's identity and stereochemistry, which is often difficult to determine by spectroscopic methods alone. mdpi.comnih.gov

Table 4: Typical Data Obtained from Single-Crystal X-Ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic, etc. mdpi.commdpi.com |

| Space Group | Symmetry of the unit cell nih.gov |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) mdpi.com |

| Bond Lengths | Precise interatomic distances (e.g., C-C, C-O, C-N) |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Defines the molecular conformation |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one |

Hyphenated Techniques (LC-MS, GCxGC-MS, ICP-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. asdlib.orgnih.gov They offer enhanced resolution and sensitivity, enabling the unambiguous identification and quantification of specific analytes. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. humanjournals.com The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.

For the analysis of this compound, a reversed-phase (RP) HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of formic acid to facilitate protonation for positive ion mode mass spectrometry. sielc.com Hydrophilic interaction liquid chromatography (HILIC) could also be a viable alternative for separating this polar compound. researchgate.net

The mass spectrometer, serving as the detector, ionizes the eluted compound and separates the ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common ionization technique for such molecules. Tandem mass spectrometry (LC-MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This is invaluable for confirming the identity of the analyte in a complex matrix and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM). researchgate.netnih.gov

Illustrative Data Table: Expected LC-MS/MS Transitions for this compound This data is illustrative and based on the theoretical structure of the compound.

| Analysis Mode | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) | Potential Fragment Assignment |

|---|---|---|---|

| Positive ESI | 206.11 | 188.10 | Loss of H₂O |

| Positive ESI | 206.11 | 121.06 | [C₈H₉O]⁺ fragment |

| Positive ESI | 206.11 | 105.07 | [C₇H₅O]⁺ (Benzoyl) fragment |

| Positive ESI | 206.11 | 77.04 | [C₆H₅]⁺ (Phenyl) fragment |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a high-resolution separation technique, but it is generally limited to volatile and thermally stable compounds. researchgate.net Due to the presence of a polar hydroxyl group and its relatively high molecular weight, this compound is not ideally suited for direct GC-MS analysis. The high temperatures of the GC inlet could lead to thermal degradation. mdpi.comresearchgate.net

To overcome this, derivatization is typically required. sigmaaldrich.com The active hydrogen of the hydroxyl group can be replaced with a less polar, more stable group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process, known as silylation, increases the volatility and thermal stability of the analyte, making it amenable to GC separation. researchgate.net The derivatized sample is then injected into the GC-MS, where it is separated on a capillary column and detected by the mass spectrometer, typically using electron ionization (EI). mdpi.com

Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly higher peak capacity and resolving power than conventional GC-MS. This technique would be particularly useful if this compound needed to be analyzed in an extremely complex matrix, such as environmental samples or biological fluids, where co-elution with interfering compounds is likely.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique used for the determination of elemental composition, primarily for trace and ultra-trace metals. In the context of analyzing an organic compound like this compound, ICP-MS would not be used for the characterization of the molecule itself. Instead, its application would be in the context of quality control, specifically to detect and quantify any inorganic or metallic impurities that might be present in the sample, for example, residual catalysts from the synthesis process.

Thermal Analysis (DSC, TGA) in Materials Research Contexts

Thermal analysis techniques are used to measure the physical properties of a substance as a function of temperature. tainstruments.com They are critical in materials science for characterizing polymers, pharmaceuticals, and other materials. If this compound were used as a monomer for polymerization, an additive, or a plasticizer in a polymer formulation, its thermal properties and its effect on the host material would be of significant interest.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting temperature (Tm), glass transition temperature (Tg), and crystallization temperature (Tc). findoutaboutplastics.com

In a materials research context, DSC could be used to:

Determine the melting point and purity of a crystalline this compound sample.

Investigate the effect of this compound on the Tg, Tm, and crystallinity of a polymer blend. For example, its addition could plasticize a polymer, leading to a decrease in its glass transition temperature. nih.gov

Study the kinetics of polymerization or curing reactions if the compound is a reactive monomer. uq.edu.auresearchgate.net

Illustrative Data Table: Potential DSC Events for a Polymer Containing this compound This data is illustrative and based on typical values for modified polyamides.

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Interpretation |

|---|---|---|---|

| Glass Transition (Tg) | ~45 °C | N/A | Transition from glassy to rubbery state; may be lowered by the compound acting as a plasticizer. |

| Cold Crystallization | ~120 °C | Exothermic | Crystallization of the amorphous phase upon heating. |

| Melting (Tm) | ~215 °C | Endothermic | Melting of the crystalline domains of the polymer. findoutaboutplastics.com |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This analysis provides information about the thermal stability and composition of materials. tainstruments.com

For this compound or materials containing it, TGA would be used to:

Determine the decomposition temperature, providing insight into its thermal stability. arkat-usa.org

Quantify the composition of a composite material, for example, by measuring the weight loss at different temperature ranges corresponding to the degradation of different components. researchgate.net The degradation of polyamides like Nylon 6 (derived from ε-caprolactam) typically occurs in a single major step at high temperatures. researchgate.net

Illustrative Data Table: Potential TGA Data for a Material Containing this compound This data is illustrative and based on typical values for functionalized polymers.

| Parameter | Value | Interpretation |

|---|---|---|

| Onset of Decomposition (Tonset) | ~350 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | ~410 °C | The temperature at which the rate of mass loss is highest. |

| Residual Mass at 600 °C | ~2% | Indicates the amount of non-volatile residue (e.g., char, inorganic fillers) remaining after degradation. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Hydroxy-3-phenylazepan-2-one in laboratory settings?

- Methodological Answer : Use impermeable gloves (material determined by manufacturer testing) and tightly sealed goggles to prevent skin/eye contact . Conduct all work in a fume hood to avoid inhalation. Review safety data sheets (SDS) for compound-specific hazards, including reactivity and toxicity. Store at recommended temperatures (e.g., -20°C for analogs like Fluorexetamine hydrochloride) to maintain stability .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : Common methods include cyclization of phenyl-substituted precursors or ketone functionalization. For example, analogous azepane derivatives are synthesized via intramolecular aldol condensation under acidic conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) to improve yield, and monitor progress using TLC or HPLC .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Employ a combination of NMR (¹H/¹³C) to confirm the azepane ring structure and hydroxyl/phenyl substituents. IR spectroscopy identifies the ketone (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200-3600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight and purity ≥98% (as seen in Fluorexetamine hydrochloride standards) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound under varying pH conditions be resolved?

- Methodological Answer : Design controlled experiments to isolate variables (e.g., pH, temperature). Use kinetic studies (UV-Vis monitoring) to track reaction rates. Cross-validate results with computational models (DFT calculations) to predict protonation states and reactive sites. Address discrepancies by comparing methodologies (e.g., buffer systems, instrument calibration) across studies .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Answer : Store lyophilized samples at -20°C in inert atmospheres (argon) to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH) to simulate degradation pathways. Analyze degradation products via LC-MS and adjust packaging (e.g., amber vials for light-sensitive analogs) based on findings .

Q. How should researchers design experiments to investigate the biological interactions of this compound with protein targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking simulations to identify putative binding pockets. Validate hypotheses via site-directed mutagenesis of target proteins. Include negative controls (e.g., enantiomers or structurally inert analogs) to confirm specificity .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For high-throughput data, employ machine learning (random forests) to identify confounding variables or synergistic effects .

Q. How can researchers address batch-to-batch variability in synthesized this compound?

- Methodological Answer : Implement quality control (QC) protocols: HPLC purity checks (>98%), elemental analysis, and spectroscopic consistency. Use design of experiments (DoE) to identify critical synthesis parameters (e.g., catalyst loading) affecting variability. Document batch-specific data in open-access repositories for reproducibility .

Ethical and Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.